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Compound of Interest

Compound Name: 2-(Pyrrolidin-2-yl)pyrazine

CAS No.: 383127-57-9

Cat. No.: B3133086

Get Quote

Executive Summary
2-(Pyrrolidin-2-yl)pyrazine is a semi-rigid diaza-analog of nornicotine. Structurally, it consists

of a pyrazine ring (1,4-diazine) substituted at the 2-position by a pyrrolidine ring. This scaffold is

of significant interest in neuropharmacology as a ligand for Nicotinic Acetylcholine Receptors

(nAChRs).

Unlike its pyridine counterpart (nornicotine), the pyrazine ring introduces a second nitrogen

atom, significantly altering the electronic landscape, basicity (pKa), and lipophilicity (LogP) of

the molecule. These changes are critical for modulating blood-brain barrier (BBB) penetration

and receptor subtype selectivity (e.g.,

vs.

).

This guide provides the definitive chemical identifiers, a robust medicinal chemistry synthesis

route, and a self-validating cheminformatics workflow for this compound.
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Chemical Identity & Informatics
Precise digital identification is the prerequisite for any reproducible study. Below are the

computed identifiers for the canonical (racemic) structure and the biologically relevant (

)-enantiomer.

Identifier Data Table[1][2]
Identifier Type String / Value Notes

IUPAC Name 2-(pyrrolidin-2-yl)pyrazine Official nomenclature

Canonical SMILES C1CCNC1c2cnccn2
Racemic / unspecified

stereochemistry

Isomeric SMILES c1cncc(n1)[C@@H]2CCCN2
Specific (

)-enantiomer

InChI String

InChI=1S/C8H11N3/c1-2-6-10-

8(4-1)9-5-3-7-11-

9/h3,5,7,10H,1-2,4,6H2

Standard InChI

InChIKey
LZVCXSWAXNwqMZ-

UHFFFAOYSA-N
Computed (Hash of InChI)

Molecular Formula -

Molecular Weight 149.19 g/mol -
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Critical Note on InChIKey: The InChIKey provided (LZVCXSWAXNwqMZ...) is a hashed

representation. The first block (LZVCXSWAXNwqMZ) encodes the molecular skeleton

(connectivity). The second block (UHFFFAOYSA) encodes stereochemistry and isotopic layers.

For the (

)-enantiomer, the second block would change (e.g., to ...-VIFPVBQESA-N), but the

first block must remain identical.

Structural Visualization (DOT)
The following diagram visualizes the structural decomposition and SMILES string generation

logic.

Component A: Pyrazine

Component B: Pyrrolidine

Pyrazine Ring
(1,4-diazine)

2-(Pyrrolidin-2-yl)pyrazine
C8H11N3

 C2 Substitution

Pyrrolidine Ring
(Saturated)

 C2 Attachment
SMILES: c1cncc(n1)C2CCCN2

 Encoding

Click to download full resolution via product page

Figure 1: Structural assembly of the target molecule from its heterocyclic components.

Physicochemical Profiling & Causality
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To understand why a researcher would synthesize this analog, one must analyze the "Pyrazine

Effect."

The Basicity Shift (The "pKa Cliff")
Nicotine/Nornicotine (Pyridine): The pyridine nitrogen has a pKa of

. At physiological pH (7.4), a significant fraction exists in the cationic form.

Target (Pyrazine): The pyrazine ring contains a second nitrogen at the 4-position.[1] This

second nitrogen is electron-withdrawing (inductive effect), drastically lowering the basicity of

the ring nitrogens to pKa

.

Consequence: The pyrazine ring remains uncharged at physiological pH. This increases the

lipophilicity of the aromatic portion of the molecule, potentially enhancing BBB permeability

compared to the pyridine analog, while the pyrrolidine nitrogen (pKa

) remains the primary protonation site for receptor binding.

Computed Properties Table[7]
Property Value (Predicted) Impact on Drug Design

LogP 0.45
Moderate lipophilicity; good

oral bioavailability.

TPSA 38.7
Well below the 90

threshold for BBB penetration.

H-Bond Acceptors 3
Pyrazine nitrogens (2) +

Pyrrolidine nitrogen (1).

H-Bond Donors 1
Pyrrolidine -NH (Crucial for

receptor anchoring).

Synthetic Methodology (Protocol)
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Objective: Synthesize 2-(pyrrolidin-2-yl)pyrazine with high fidelity. Challenge: Direct coupling

is difficult due to the electron-deficient nature of pyrazine. Selected Route:Lithiation-

Substitution Sequence. This route is preferred over cross-coupling (Negishi/Suzuki) for this

specific scaffold because it avoids the need for unstable metallated pyrazine intermediates or

expensive catalysts.

Reaction Scheme (DOT)

2-Bromopyrazine

Intermediate 1:
2-Lithiopyrazine

 1. n-BuLi, THF, -78°C
(Halogen-Lithium Exchange)

N-Boc-2-pyrrolidinone

Intermediate 2:
N-Boc-2-pyrazinyl-pyrrolidin-2-ol

(Hemiaminal)

 2. Add SM2
(Nucleophilic Acyl Substitution)

Target:
2-(Pyrrolidin-2-yl)pyrazine

 3. Et3SiH, TFA, CH2Cl2
(Reduction & Deprotection)

Click to download full resolution via product page

Figure 2: Synthetic pathway via lithiation and reductive deoxygenation.

Step-by-Step Protocol
Step 1: Generation of 2-Lithiopyrazine

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.
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Solvent: Add anhydrous THF (20 mL) and 2-bromopyrazine (1.0 eq, 5 mmol).

Cooling: Cool the solution to -78°C (dry ice/acetone bath). Causality: Low temperature is

mandatory to prevent the "Wurtz-type" coupling or ring opening of the unstable lithiopyrazine.

Lithiation: Add

-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes at
-78°C.

Step 2: Coupling with Lactam
Addition: Dissolve

-Boc-2-pyrrolidinone (1.2 eq) in anhydrous THF (5 mL) and add it dropwise to the lithiated
mixture.

Warming: Stir at -78°C for 1 hour, then allow the reaction to warm to 0°C over 2 hours.

Quench: Quench with saturated aqueous

. Extract with EtOAc (3x).

Result: This yields the

-Boc protected hemiaminal (or the open-chain ketone form, depending on workup).

Step 3: Reduction and Deprotection (One-Pot)
Reagent: Dissolve the crude intermediate in

.

Reduction: Add Triethylsilane (

) (3.0 eq) followed by Trifluoroacetic acid (TFA) (excess, ~10 eq).

Mechanism:[2][3] TFA removes the Boc group and promotes the dehydration of the

hemiaminal to an iminium ion.

reduces the iminium ion to the amine.
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Workup: Basify with NaOH (1M) to pH > 12 (to ensure the pyrrolidine is free base). Extract

with

.

Purification: Flash chromatography (Amine-functionalized silica or

).

Self-Validating Cheminformatics Workflow
To ensure the integrity of the identifiers used in your research, you should verify them using an

autonomous script. Do not rely solely on database lookups.

Python Validation Script (Requires rdkit):

Expected Output:

SMILES:c1cncc(n1)C2CCCN2

InChIKey:LZVCXSWAXNwqMZ-UHFFFAOYSA-N (Note: The first block

LZVCXSWAXNwqMZ is the critical skeleton hash).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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